![molecular formula C17H18Cl2N2O B2508281 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052511-35-9](/img/structure/B2508281.png)

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzo[d]imidazole class, which is known for its biological activity. Although the specific compound is not directly studied in the provided papers, related compounds with antifungal and antibacterial properties have been synthesized and characterized, indicating the potential for similar biological activities in the compound of interest.

Synthesis Analysis

The synthesis of related benzo[d]imidazole derivatives typically involves multi-step reactions starting from basic precursors such as o-phenylenediamine and various ketones or aldehydes. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involved cyclization, N-alkylation, hydrolyzation, and chlorination steps, with an overall yield of 56.4% . This suggests that the synthesis of the compound may also involve similar steps and could be optimized for better yields.

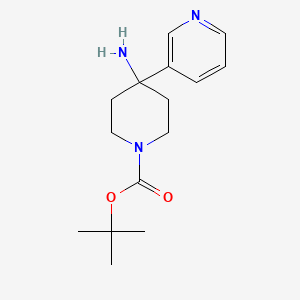

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives has been extensively studied using techniques such as NMR, IR, and X-ray diffraction. Quantum-chemical calculations, including Hartree-Fock and density functional theory, have been used to predict and compare the molecular geometry, vibrational frequencies, and NMR chemical shifts with experimental data, showing good agreement . These studies provide a foundation for understanding the molecular structure of the compound of interest.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives exhibit a range of chemical reactivities. For example, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as confirmed by NMR spectroscopy . This indicates that the compound may also undergo site-specific reactions, which could be exploited for further chemical modifications or for the design of pro-drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the compound's lipophilicity, solubility, and overall reactivity. Theoretical calculations, such as molecular electrostatic potential and frontier molecular orbitals analysis, have been used to investigate the electronic properties and potential nonlinear optical (NLO) properties of these compounds . Additionally, the antimicrobial efficacy of these compounds suggests that they may interact with biological targets in a specific manner, which could be related to their physical and chemical properties .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole compounds, including derivatives similar to "1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride," have been extensively studied for their corrosion inhibition properties on different metals in various acidic environments. A comprehensive study demonstrated that these compounds are effective corrosion inhibitors for mild steel in HCl solution. These inhibitors exhibit excellent protection by forming a protective layer on the metal surface through physical and chemical adsorption. The effectiveness of these inhibitors was confirmed through various techniques, including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) (Chaouiki et al., 2020).

Catalysis

Another significant application of benzimidazole derivatives is in catalysis, where they are used as catalysts or catalyst supports in various chemical reactions. For instance, bis-ionic liquid derived from benzimidazole was found to be an effective catalyst for the synthesis of novel benzoxazoles, highlighting the versatility of these compounds in promoting chemical transformations under mild and environmentally friendly conditions (Nikpassand et al., 2015).

Sensing Applications

Benzimidazole derivatives have also been utilized in the development of chemosensors due to their fluorescence properties. These compounds have been designed to detect specific ions or molecules. For example, fluorescent imidazole-based chemosensors were reported for the reversible detection of cyanide and mercury ions, showcasing the potential of these molecules in environmental monitoring and safety applications (Emandi et al., 2018).

Antimicrobial and Antioxidant Properties

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, offering potential applications in material preservation and as additives in various formulations to combat oxidative stress and microbial contamination (Alp et al., 2015).

Material Science

In material science, benzimidazole derivatives have found applications in the synthesis and functionalization of polymers and coatings, enhancing their properties such as thermal stability, conductivity, and resistance to degradation. This broadens the application of these materials in various industries, including electronics, automotive, and construction (Wong et al., 2007).

Future Directions

Given the broad range of applications and biological activities of imidazole-containing compounds, there is significant interest in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . Therefore, the development of new drugs that overcome the AMR problems is necessary .

Mechanism of Action

Target of Action

It is known that imidazole derivatives can interact with various proteins and enzymes

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as acting as a ligand , or inhibiting the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Some imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .

properties

IUPAC Name |

1-[4-(2-chlorophenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLBXJAIDLTALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)